Benzene, (2-phenoxy-2-propenyl)-
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Overview
Description
Benzene, (2-phenoxy-2-propenyl)-: is an organic compound with the molecular formula C(_9)H(_10)O. It is also known by other names such as allyl phenyl ether and phenyl allyl ether . This compound is characterized by the presence of a benzene ring attached to a propenyl group through an ether linkage. It is a colorless liquid with a distinct aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of phenol with allyl bromide in the presence of a base such as sodium hydroxide.
Suzuki-Miyaura Coupling: This method involves the coupling of phenylboronic acid with allyl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of benzene, (2-phenoxy-2-propenyl)- typically involves large-scale Williamson ether synthesis due to its simplicity and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, (2-phenoxy-2-propenyl)- can undergo oxidation reactions to form phenoxyacetic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenylpropanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, (2-phenoxy-2-propenyl)- is used as a starting material in the synthesis of various organic compounds. It serves as a precursor for the synthesis of phenoxyacetic acid derivatives, which are important intermediates in organic synthesis .
Biology: In biological research, this compound is used to study the effects of phenoxy derivatives on cellular processes. It is also used in the synthesis of bioactive molecules that have potential therapeutic applications .
Medicine: Benzene, (2-phenoxy-2-propenyl)- derivatives have been investigated for their potential use as pharmaceuticals. They exhibit various biological activities, including antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as a solvent and as an intermediate in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of benzene, (2-phenoxy-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes and the exertion of biological effects .
Comparison with Similar Compounds
Benzene, (2-methoxy-2-propenyl)-: This compound has a methoxy group instead of a phenoxy group.
Benzene, (2-propenyloxy)-: This compound has an allyloxy group instead of a phenoxy group.
Uniqueness: Benzene, (2-phenoxy-2-propenyl)- is unique due to its phenoxy group, which imparts distinct chemical reactivity and biological activity. The presence of the phenoxy group enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
827615-88-3 |
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Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-phenoxyprop-2-enylbenzene |
InChI |
InChI=1S/C15H14O/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11H,1,12H2 |
InChI Key |
UDXQNCDHCUJPDN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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